5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
PXDHVVMDKPESHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethoxybenzaldehyde with a suitable dienophile in the presence of a Lewis acid catalyst can lead to the formation of the desired naphthalenone.
Industrial Production Methods
In an industrial setting, the production of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5,7-dimethoxy-3,4-dihydronaphthalen-1-ol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one derivatives. Research indicates that certain analogs exhibit significant growth inhibitory effects on cancer cell lines. For instance, compounds derived from this structure showed promising results in inducing apoptosis in human cancer cells by modulating the p53 signaling pathway. In one study, specific derivatives demonstrated GI values lower than 10 μM in HCT116 p53+/+ cells, indicating potent anticancer activity .
Case Study: Diarylpentanoids
A detailed investigation into diarylpentanoids related to 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one revealed that modifications at various positions significantly affect their biological activity. For example, the introduction of specific functional groups led to enhanced selectivity for cancer cells compared to non-tumorigenic cells . This suggests that structural modifications can be strategically employed to optimize therapeutic efficacy.
Regulation of Lipid Metabolism
Another significant application of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is its role in lipid metabolism. Studies have shown that this compound can influence lipid accumulation in hepatocytes. Specifically, it was observed to reduce lipid droplet formation in oleic acid-treated Huh7 cells by enhancing the expression of genes involved in fatty acid oxidation . The compound's mechanism involves upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates fat catabolism.
Table: Lipid Metabolism Effects
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 32.2 ± 2.1 | Upregulates PGC1α for fat catabolism |
Synthesis of Bioactive Compounds
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one serves as a valuable building block for synthesizing various bioactive molecules. Its unique structure allows for multiple derivatizations that can lead to compounds with enhanced pharmacological properties. For instance, researchers have synthesized novel derivatives by modifying the methoxy groups or introducing different aromatic moieties . These derivatives often exhibit improved biological activities compared to the parent compound.
Case Study: Synthesis and Characterization
In a recent study focusing on synthesizing substituted derivatives of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one, researchers reported successful characterization through various spectroscopic techniques. The resulting compounds were evaluated for their biological activities, demonstrating varied efficacy against different biological targets .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Structural Comparisons
The structural diversity among DHN derivatives arises from variations in substituent type, position, and electronic properties. Key analogs include:
Key Observations :
- Methoxy vs. Hydroxyl Groups : Methoxy derivatives (e.g., 5,7-Dimethoxy-DHN) are more lipophilic than hydroxylated analogs (e.g., 4,6,8-Trihydroxy-DHN), which may improve blood-brain barrier penetration .
- Halogenation : Bromine or fluorine substitution (e.g., 7-Bromo-DHN) increases molecular weight and stability but reduces aqueous solubility .
Key Observations :
- Demethylation : K₂CO₃-mediated demethylation is efficient for introducing hydroxyl groups (e.g., 5-Hydroxy-6-methoxy-DHN) .
- Halogenation : Bromine or fluorine substituents are introduced via electrophilic substitution or condensation with halogenated aldehydes .
Key Observations :
- Anti-inflammatory Activity : Fluorinated or benzylidene-substituted DHNs (e.g., 6m) show potent NF-κB inhibition, critical for treating neuroinflammation .
- Lack of Cytotoxicity : Hydroxylated derivatives (e.g., 4,6,8-Trihydroxy-DHN) may lack cytotoxicity due to high polarity limiting cellular uptake .
Physicochemical Properties
Substituents significantly influence solubility, stability, and crystallinity:
Key Observations :
Biological Activity
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one, a member of the naphthalenone class, has garnered attention for its diverse biological activities. This compound is characterized by its bicyclic structure and the presence of methoxy groups at positions 5 and 7, which significantly influence its reactivity and potential pharmacological effects. This article delves into the biological activity of this compound, highlighting its antioxidant properties, antitumor activity, and interactions with various biological molecules.
Chemical Structure and Properties
The molecular formula of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is , with a molecular weight of approximately 206.24 g/mol. The unique arrangement of methoxy groups and a carbonyl group at position 1 contributes to its distinctive chemical behavior and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one |
| CAS Number | 13575-75-2 |
Antioxidant Properties
Research indicates that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thereby contributing to cellular protection against oxidative stress. This property is crucial for mitigating cellular damage linked to various diseases.
Antitumor Activity
The compound has demonstrated antitumor activity in various studies. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and prostate carcinoma (DU145) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- A study utilizing the sulphorhodamine B (SRB) assay indicated that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one significantly reduced cell viability in treated cells compared to controls .
The biological activity of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be attributed to its ability to interact with various biological molecules:
- Cell Cycle Modulation : The compound influences cell cycle phases by increasing the population of cells in the sub-G0 (apoptotic) phase while reducing those in the S phase .
- Apoptosis Induction : Western blot analyses have confirmed the cleavage of Poly (ADP-ribose) polymerase (PARP), a marker for apoptosis, in treated cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one exhibited dose-dependent inhibition of growth and increased apoptosis markers .
- Comparative Study on Similar Compounds : A comparative analysis with structurally similar compounds revealed that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one had superior cytotoxic effects against cancer cell lines due to its specific structural features that enhance biological interactions.
Q & A
Basic: What are the common synthetic routes for 5,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives?
Methodological Answer:
The synthesis of 5,7-dimethoxy-DHN derivatives typically involves Claisen-Schmidt condensation reactions between substituted dihydronaphthalenones and aldehydes. For example:
- Starting Material : 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a common precursor, which can be reacted with aldehydes (e.g., 4-morpholinobenzaldehyde) under basic conditions (e.g., NaOH in methanol) to introduce substituents .
- Reaction Conditions : Stirring at room temperature for 3–5 hours, followed by purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1 v/v) .
- Yield Optimization : Adjusting stoichiometry (typically 1:1 molar ratio) and reaction time ensures minimal by-products .
Advanced: How can X-ray crystallography using SHELXL software elucidate the stereochemical configuration of 5,7-dimethoxy-DHN derivatives?
Methodological Answer:
X-ray crystallography with SHELXL refines structural parameters to determine stereochemistry:
- Hydrogen Placement : Hydrogen atoms are placed in idealized positions (C–H = 0.93–0.97 Å) and treated as riding atoms during refinement .
- Torsion Angles : Critical for confirming stereoisomerism (e.g., C8–C7–C11–C12 torsion angles near 175° indicate E-isomer configuration) .
- Space Group Analysis : Monoclinic P2₁/n is common for DHN derivatives, with chair conformations in the cyclohexanone ring .
- Validation : Cross-referencing with SHELXS/SHELXD for phase resolution ensures structural accuracy .
Basic: What purification techniques are effective for isolating 5,7-dimethoxy-DHN derivatives post-synthesis?
Methodological Answer:
- Chromatography : Silica gel column chromatography with gradients (e.g., petroleum ether:ethyl acetate) is standard .
- Recrystallization : Methanol or ethanol is used to obtain high-purity crystals .
- TLC Monitoring : Petroleum ether/ethyl acetate (3:1) as a mobile phase helps track reaction progress .
Advanced: How do structural modifications (e.g., methoxy group positioning) influence the biological activity of DHN derivatives?
Methodological Answer:
- Methoxy Substitution : 5,7-Dimethoxy derivatives exhibit enhanced anti-neuroinflammatory activity by inhibiting NF-κB signaling, as shown in in vitro models (e.g., RAW264.7 macrophages) .
- Hydrophobic Interactions : Methoxy groups improve membrane permeability and binding to hydrophobic enzyme pockets (e.g., retinoic acid metabolism enzymes) .
- Toxicity Reduction : Methoxy-substituted DHNs show lower cytotoxicity compared to halogenated analogs in MTT assays .
Basic: What are the challenges in assessing water solubility of DHN derivatives, and what strategies mitigate this?
Methodological Answer:
Advanced: How do researchers analyze contradictions in biological activity data across DHN derivative studies?
Methodological Answer:
Contradictions arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7) or in vivo models .
- Substituent Effects : Methoxy vs. halogen groups alter pharmacokinetics (e.g., bromine enhances metabolic stability) .
- Resolution Steps :
Advanced: What methodologies evaluate NF-κB inhibition by methoxy-substituted DHN derivatives?
Methodological Answer:
- Western Blotting : Quantify phosphorylated IκBα degradation in treated cells .
- Reporter Gene Assays : Luciferase-linked NF-κB promoters in transfected HEK293 cells .
- Cytokine Profiling : ELISA for TNF-α and IL-6 secretion in LPS-stimulated macrophages .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to NF-κB p65 subunits .
Basic: What spectroscopic methods characterize DHN derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
